molecular formula C16H13F3OS B1324881 3-(4-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone CAS No. 898781-83-4

3-(4-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone

Cat. No.: B1324881
CAS No.: 898781-83-4
M. Wt: 310.3 g/mol
InChI Key: NNTRQGBJPFDAAB-UHFFFAOYSA-N
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Description

3-(4-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone is an organic compound characterized by the presence of a thiomethyl group attached to a phenyl ring, and three fluorine atoms attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-thiomethylbenzene and 3’,4’,5’-trifluoropropiophenone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired level of purity.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone may involve large-scale synthesis using automated reactors and continuous flow processes. This ensures consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone undergoes various types of chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the carbonyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

3-(4-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone involves its interaction with specific molecular targets and pathways. The thiomethyl group and trifluoropropiophenone backbone play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylthiophenyl)propionic acid: Similar structure but lacks the trifluoropropiophenone backbone.

    4’-Fluoro-3-(4-thiomethylphenyl)propiophenone: Contains a fluoro group and a thiomethyl group but differs in the position of the fluorine atoms.

Uniqueness

3-(4-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone is unique due to the presence of three fluorine atoms on the propiophenone backbone, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3OS/c1-21-12-5-2-10(3-6-12)4-7-15(20)11-8-13(17)16(19)14(18)9-11/h2-3,5-6,8-9H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTRQGBJPFDAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644404
Record name 3-[4-(Methylsulfanyl)phenyl]-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-83-4
Record name 1-Propanone, 3-[4-(methylthio)phenyl]-1-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(Methylsulfanyl)phenyl]-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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